molecular formula C15H9Cl3N2O2S B12189150 2,4,5-trichloro-N-(quinolin-3-yl)benzene-1-sulfonamide

2,4,5-trichloro-N-(quinolin-3-yl)benzene-1-sulfonamide

Cat. No.: B12189150
M. Wt: 387.7 g/mol
InChI Key: LLSSIXOOXSYQFX-UHFFFAOYSA-N
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Description

2,4,5-trichloro-N-(quinolin-3-yl)benzene-1-sulfonamide is a complex organic compound that features a quinoline moiety attached to a benzene ring substituted with chlorine atoms and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trichloro-N-(quinolin-3-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of 2,4,5-trichlorobenzenesulfonyl chloride with quinoline-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trichloro-N-(quinolin-3-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The quinoline moiety can be reduced under specific conditions to form dihydroquinoline derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of sulfonic acids or sulfonyl chlorides.

    Reduction: Formation of dihydroquinoline derivatives.

Scientific Research Applications

2,4,5-trichloro-N-(quinolin-3-yl)benzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial or anticancer agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: It serves as a probe or inhibitor in biochemical assays to study enzyme functions and interactions.

Mechanism of Action

The mechanism of action of 2,4,5-trichloro-N-(quinolin-3-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. These interactions lead to the compound’s biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-trichloro-N-(quinolin-3-yl)benzene-1-sulfonamide
  • 2,4-dichloro-N-(quinolin-3-yl)benzene-1-sulfonamide
  • 2,5-dichloro-N-(quinolin-3-yl)benzene-1-sulfonamide

Uniqueness

2,4,5-trichloro-N-(quinolin-3-yl)benzene-1-sulfonamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with biological targets. The combination of the quinoline moiety and the sulfonamide group also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H9Cl3N2O2S

Molecular Weight

387.7 g/mol

IUPAC Name

2,4,5-trichloro-N-quinolin-3-ylbenzenesulfonamide

InChI

InChI=1S/C15H9Cl3N2O2S/c16-11-6-13(18)15(7-12(11)17)23(21,22)20-10-5-9-3-1-2-4-14(9)19-8-10/h1-8,20H

InChI Key

LLSSIXOOXSYQFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

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